molecular formula C8H6FNO2 B14845843 4-Acetyl-6-fluoropyridine-2-carbaldehyde

4-Acetyl-6-fluoropyridine-2-carbaldehyde

Cat. No.: B14845843
M. Wt: 167.14 g/mol
InChI Key: PHYBXDQKCNQOJK-UHFFFAOYSA-N
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Description

4-Acetyl-6-fluoropyridine-2-carbaldehyde is a fluorinated pyridine derivative characterized by a formyl group at position 2, an acetyl group at position 4, and a fluorine substituent at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting kinases and other enzymes. Its structural features—including electron-withdrawing fluorine and carbonyl groups—enhance its reactivity in nucleophilic substitutions and cross-coupling reactions, making it valuable for drug discovery .

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

4-acetyl-6-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C8H6FNO2/c1-5(12)6-2-7(4-11)10-8(9)3-6/h2-4H,1H3

InChI Key

PHYBXDQKCNQOJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)F)C=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-fluoropyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-acetyl-6-fluoropyridine-2-carboxylic acid.

    Reduction: Formation of 4-acetyl-6-fluoropyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-6-fluoropyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-6-fluoropyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological targets. The acetyl and aldehyde groups also contribute to its reactivity and ability to undergo various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the LC/MS method described in the supplementary material () highlights analytical techniques applicable to fluoropyridine derivatives. Below is a generalized comparison framework based on typical fluoropyridine analogs and their properties:

Table 1: Structural and Functional Comparison of Fluorinated Pyridine Derivatives

Compound Name Substituents Key Applications Reactivity Notes Reference Method
4-Acetyl-6-fluoropyridine-2-carbaldehyde 2-CHO, 4-COCH3, 6-F Kinase inhibitor synthesis High electrophilicity at CHO LC/MS (Waters BEH C18 column)
2-Fluoropyridine-4-carbaldehyde 2-F, 4-CHO Ligand for metal complexes Moderate electrophilicity Similar reverse-phase methods
6-Fluoro-2-acetylpyridine 2-COCH3, 6-F Antibacterial agent precursors Stabilized by acetyl group Not specified

Key Findings:

Electrophilic Reactivity: The formyl group in this compound exhibits higher electrophilicity compared to non-acetylated analogs due to conjugation with the acetyl group, facilitating nucleophilic additions (e.g., hydrazine reactions) .

Fluorine Substituent Impact : The 6-fluorine atom enhances metabolic stability and lipophilicity, a trait shared with other 6-fluoropyridines used in CNS-targeting drugs.

Chromatographic Behavior : Fluorinated pyridines often require UPLC conditions (e.g., Waters BEH C18 columns) for optimal separation due to their polar yet hydrophobic nature .

Limitations of Available Data

The evidence provided lacks direct studies on this compound. Comparative data must be inferred from broader fluoropyridine chemistry. Additional authoritative sources (e.g., PubChem, Reaxys) are required to confirm reactivity, solubility, and biological activity.

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